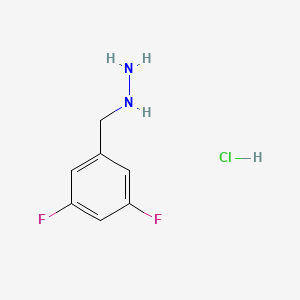

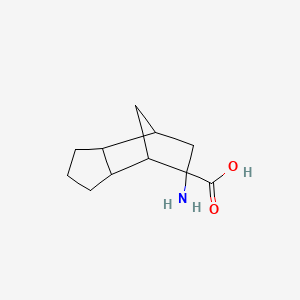

4'-epi-Entecavir-di-o-benzyl Ether

カタログ番号 B591696

CAS番号:

1354695-85-4

分子量: 457.534

InChIキー: KROVOOOAPHSWCR-FDFHNCONSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds, such as Entecavir, involves a series of highly efficient reactions including a Favorskii rearrangement-elimination-epimerization sequence to establish the cyclopentene skeleton, the Baeyer–Villiger oxidation/rearrangement to afford the correct configuration of the secondary alcohol, and a directed homoallylic epoxidation followed by epoxide ring-opening to introduce the hydroxyl group suitable for the Mitsunobu reaction . Benzyl ethers can be generated using the Williamson Ether Synthesis, where initial deprotonation of the alcohol and subsequent reaction with benzyl bromide delivers the protected alcohol .Chemical Reactions Analysis

Benzyl ethers can be generated using the Williamson Ether Synthesis, where initial deprotonation of the alcohol and subsequent reaction with benzyl bromide delivers the protected alcohol . Deprotection is normally performed as palladium-catalyzed hydrogenation, delivering the alcohol and toluene .特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of '4'-epi-Entecavir-di-o-benzyl Ether' involves the protection of the hydroxyl groups on the Entecavir molecule, followed by the coupling of two benzyl groups to the protected hydroxyl groups. The final step involves the removal of the protecting groups to obtain the desired product.", "Starting Materials": [ "Entecavir", "Benzyl alcohol", "Dichloromethane", "Methanol", "Triethylamine", "Diisopropylethylamine", "Pyridine", "4-Dimethylaminopyridine", "Di-tert-butyl dicarbonate", "Benzyl chloroformate", "Sodium bicarbonate", "Sodium sulfate" ], "Reaction": [ "Step 1: Protection of the hydroxyl groups on Entecavir using di-tert-butyl dicarbonate and triethylamine in dichloromethane.", "Step 2: Coupling of benzyl alcohol to the protected hydroxyl groups using benzyl chloroformate and 4-dimethylaminopyridine in dichloromethane.", "Step 3: Removal of the tert-butyl and benzyl protecting groups using 1 M sodium bicarbonate in methanol and 1 M hydrochloric acid in methanol, respectively.", "Step 4: Purification of the crude product using column chromatography with silica gel and elution with a mixture of dichloromethane and methanol.", "Step 5: Characterization of the final product using spectroscopic techniques such as NMR and mass spectrometry." ] } | |

CAS番号 |

1354695-85-4 |

製品名 |

4'-epi-Entecavir-di-o-benzyl Ether |

分子式 |

C26H27N5O3 |

分子量 |

457.534 |

IUPAC名 |

2-amino-9-[(1S,3R,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-3H-purin-6-one |

InChI |

InChI=1S/C26H27N5O3/c1-17-20(15-33-13-18-8-4-2-5-9-18)22(34-14-19-10-6-3-7-11-19)12-21(17)31-16-28-23-24(31)29-26(27)30-25(23)32/h2-11,16,20-22H,1,12-15H2,(H3,27,29,30,32)/t20-,21-,22+/m0/s1 |

InChIキー |

KROVOOOAPHSWCR-FDFHNCONSA-N |

SMILES |

C=C1C(CC(C1COCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4NC(=NC5=O)N |

同義語 |

2-Amino-1,9-dihydro-9-[(1S,3R,4R)-2-methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl]-6H-purin-6-one |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

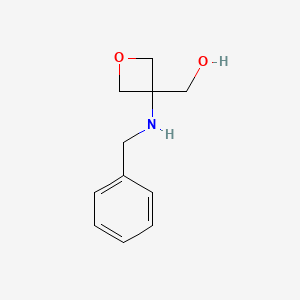

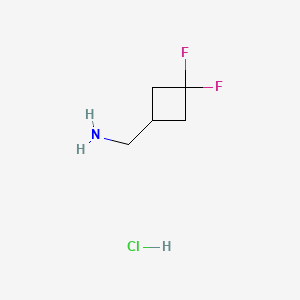

(3-(Benzylamino)oxetan-3-yl)methanol

1195684-52-6

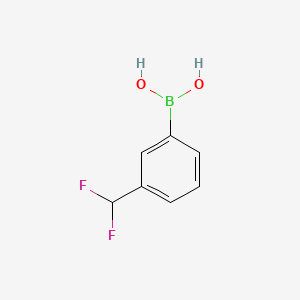

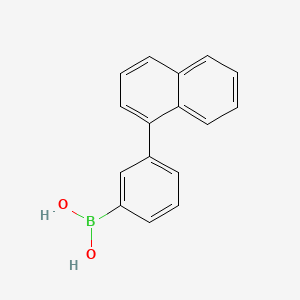

(3-(Difluoromethyl)phenyl)boronic acid

854690-87-2

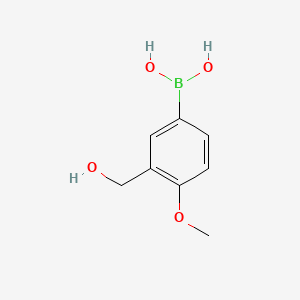

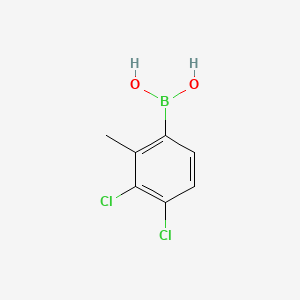

(3-(hydroxymethyl)-4-Methoxyphenyl)boronic acid

908142-03-0

![2,4,7-Trichloropyrido[2,3-d]pyrimidine](/img/structure/B591630.png)